molecular formula C23H21FN4O2 B2766155 N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide CAS No. 1327548-01-5

N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B2766155
CAS No.: 1327548-01-5
M. Wt: 404.445
InChI Key: FLWZYKVUIBTEDE-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide is a synthetic small molecule provided for research purposes. This compound features a hybrid structure incorporating an imidazolidinone core, a fluorophenyl ring, and a substituted acetamide with both benzyl and pyridyl nitrogen-containing groups. Such multifunctional architectures are frequently explored in medicinal chemistry for their potential to interact with diverse biological targets . Potential Research Applications & Value: Compounds with structural similarities, particularly those containing the acetamide functional group and nitrogen-containing heterocycles, are often investigated for their antimicrobial and anticancer properties . For instance, quinazolinone-acetamide hybrids have demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains, while also showing promise in anticancer assays against cell lines such as HCT116 . Furthermore, molecules with N-benzyl acetamide scaffolds have been developed as high-affinity ligands for biological receptors, serving as valuable tools for biological visualization and imaging studies . The specific presence of a 4-fluorophenyl group is a common structural motif used to modulate a compound's electronic properties, metabolic stability, and binding affinity to target proteins, which can enhance its potential as a lead compound in drug discovery campaigns . Researchers may find this compound valuable for probing new biological pathways, developing novel enzyme inhibitors, or as a synthetic intermediate for further chemical elaboration. Handling & Compliance: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment adhering to all relevant safety regulations.

Properties

IUPAC Name

N-benzyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c24-19-9-11-20(12-10-19)27-15-14-26(23(27)30)17-22(29)28(21-8-4-5-13-25-21)16-18-6-2-1-3-7-18/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWZYKVUIBTEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the oxoimidazolidinyl intermediate, which is then reacted with a fluorophenyl derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis process. These systems allow for precise control over reaction conditions, such as temperature and pressure, leading to improved yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds

Scientific Research Applications

N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Core Structural Features

The compound shares the following features with analogs (Table 1):

  • Acetamide backbone : Central to all derivatives.
  • 4-Fluorophenyl group : Enhances binding affinity via hydrophobic/π-π interactions.
  • Heterocyclic substituents: Pyridine, imidazolidinone, or benzimidazole moieties modulate solubility and target selectivity.

Table 1: Key Structural Differences

Compound Name Substituents/R-Groups Molecular Weight (Mr) Reference
Target Compound Benzyl, pyridin-2-yl, 2-oxoimidazolidin-1-yl (4-fluorophenyl) Not reported
2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo-thiazole, dihydrothiazole Not reported
N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-...-yl)thio)acetamide Thieno-pyrimidinone, methylthio group 602.72
3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)-1-(furan-2-ylmethyl)urea Furan-2-ylmethyl, dioxopyrrolidin Not reported

Key Observations :

  • Furan-2-ylmethyl in compound 17 may improve metabolic stability compared to the benzyl group in the target compound.
  • The pyridin-2-yl moiety is conserved across analogs, suggesting its critical role in binding interactions.

Physicochemical Properties

  • Solubility : The pyridin-2-yl group enhances water solubility compared to purely aromatic substituents.
  • Molecular Weight : Analogs like compound 266 (Mr 602.72) exceed typical drug-like thresholds (~500 Da), whereas the target compound’s lack of sulfur atoms may reduce its Mr .
  • Hydrogen Bonding: The 2-oxo group in the target compound’s imidazolidinone ring facilitates hydrogen bonding, a feature absent in methylthio-substituted analogs .

Biological Activity

N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to explore its synthesis, biological mechanisms, and therapeutic applications based on the latest research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C20_{20}H22_{22}FN3_{3}O3_{3}
CAS Number: 1251708-27-6
Molecular Weight: 371.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of intermediates such as N-benzyl-4-fluorobenzamide through the reaction of benzylamine with 4-fluorobenzoyl chloride. Subsequent reactions involve cyclization and acetamide formation under controlled conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research has indicated that it may modulate various signaling pathways, leading to significant biological effects such as:

  • Anticonvulsant Activity: Studies have shown that derivatives of similar structures exhibit potent anticonvulsant properties, suggesting potential efficacy in seizure disorders .
  • Anti-inflammatory Effects: The compound's structure allows it to potentially inhibit inflammatory pathways, making it a candidate for treating conditions characterized by inflammation.
  • Anticancer Potential: Preliminary investigations suggest that it may possess anticancer properties due to its ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the following findings related to the biological activity of this compound:

StudyFindings
Anticonvulsant Study Identified structural features crucial for anticonvulsant activity; compounds similar to this structure showed ED50 values comparable to established anticonvulsants like phenytoin .
Anti-inflammatory Research Demonstrated inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
Cancer Cell Studies Induced apoptosis in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and mitochondrial dysfunction.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data indicate:

  • Absorption: High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration: Moderate likelihood of crossing the blood-brain barrier, which is critical for central nervous system activity.

Toxicological assessments are necessary to evaluate the safety profile before clinical applications can be considered.

Q & A

Q. What advanced techniques validate the compound's mechanism of action in complex biological pathways?

  • Methodological Answer : Employ transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins. Use CRISPR-Cas9 gene editing to knockout putative targets and assess phenotypic rescue. Confirm via Western blot (phosphorylation status) and immunofluorescence .

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